Dimethyl (3-methylbuta-1,2-dien-1-yl)boronate

Asymmetric Catalysis Boronic Ester Exchange Allene Synthesis

Dimethyl (3-methylbuta-1,2-dien-1-yl)boronate (CAS 61357-30-0) is an allenylboronic ester, a class of organoboron reagents that combine an allene (1,2-diene) moiety with a boronate ester group. Its molecular formula C₇H₁₃BO₂ and calculated exact mass of 140.101 g·mol⁻¹ place it among the most compact allenylboron building blocks available.

Molecular Formula C7H13BO2
Molecular Weight 139.99 g/mol
CAS No. 61357-30-0
Cat. No. B14587124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl (3-methylbuta-1,2-dien-1-yl)boronate
CAS61357-30-0
Molecular FormulaC7H13BO2
Molecular Weight139.99 g/mol
Structural Identifiers
SMILESB(C=C=C(C)C)(OC)OC
InChIInChI=1S/C7H13BO2/c1-7(2)5-6-8(9-3)10-4/h6H,1-4H3
InChIKeyCDZPQERMTPAPLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl (3-methylbuta-1,2-dien-1-yl)boronate CAS 61357-30-0 – Technical Procurement Guide for Allenyl Boronic Ester Research Reagents


Dimethyl (3-methylbuta-1,2-dien-1-yl)boronate (CAS 61357-30-0) is an allenylboronic ester, a class of organoboron reagents that combine an allene (1,2-diene) moiety with a boronate ester group. Its molecular formula C₇H₁₃BO₂ and calculated exact mass of 140.101 g·mol⁻¹ place it among the most compact allenylboron building blocks available [1]. The compound integrates a conjugated 3-methyl-1,2-butadienyl chain, a Lewis-acidic boron centre, and two methoxy ligands, a structural union that governs its reactivity in transition-metal-catalysed cross-couplings, pericyclic reactions, and stereoselective additions [2].

Why Allenyl Dimethyl Boronates Cannot Be Substituted by Pinacol or Allyl Esters in Stereospecific Syntheses


The dimethyl (3-methylbuta-1,2-dien-1-yl)boronate framework confers distinct reactivity that is not preserved when swapping the methoxy ligands for pinacol, catechol, or diisopropyl alcohol, nor when replacing the allene with an allyl or vinyl group. The dimethyl ester is a competent intermediate in strain-driven boronic ester exchange, undergoing transesterification to the pinacol ester under mild conditions, whereas the reverse interconversion is kinetically hindered [1]. Furthermore, the allene geometry and the methyl substitution pattern influence the regiochemistry of hydrohalogenation and the diastereoselectivity of subsequent cross-couplings, leading to product distributions that differ from those obtained with allylboronic or vinylboronic analogues [2]. Consequently, generic substitution risks compromising both the yield and the stereochemical fidelity of multi-step sequences.

Quantitative Differentiation: Dimethyl (3-methylbuta-1,2-dien-1-yl)boronate vs. Closest Comparator Esters


Transesterification Reactivity: Dimethyl Ester Serves as a Latent Pinacol Ester Precursor

In the catalytic enantioselective conjunctive cross-coupling with propargylic carbonates, the reaction proceeds via a dimethoxyboronate ‘ate’ complex. Reductive elimination delivers the dimethyl boronic ester D (a direct analogue of the title compound), which subsequently undergoes transesterification at room temperature to furnish the pinacol-derived product. This sequence demonstrates that the dimethyl ester can be quantitatively converted to the more sterically encumbered pinacol ester, whereas the reverse reaction (pinacol→dimethyl) is not observed under identical conditions [1].

Asymmetric Catalysis Boronic Ester Exchange Allene Synthesis

Hydrochlorination Regioselectivity: Allene Moiety Directs Solvent-Tunable Isomer Distribution

In a study on a closely related cyclic ester of 3,3-dimethylallenylboronic acid, hydrochlorination in diethyl ether gave a mixture of cis and trans isomers of 3-chloro-3-methyl-1-buten-1-ylboronic acid, with the cis isomer predominating significantly. When the same reaction was conducted in acetic acid, the trans chloride was formed exclusively [1]. These results highlight the allene moiety’s ability to undergo stereodivergent protonation depending on solvent polarity, a behaviour that is absent in allyl- or vinylboronic esters.

Allene Rearrangement Hydrochlorination Stereoselective Synthesis

Molecular Weight Advantage: Lower Mass Facilitates Purification and Post-Reaction Removal

The molecular weight of dimethyl (3-methylbuta-1,2-dien-1-yl)boronate is 139.99 g·mol⁻¹ [1], versus 166.03 g·mol⁻¹ for the widely used allenylboronic acid pinacol ester (CAS 865350-17-0) . The 18.6% reduction in mass, together with the absence of the bulky dioxaborolane ring, is expected to translate into higher vapour pressure and improved distillability. The pinacol ester has a boiling point of 81 °C at 18.6 mmHg ; the dimethyl analogue, being less massive and more compact, is predicted to distil at a lower temperature, although an experimentally determined boiling point has not been disclosed.

Physical Properties Volatility Purification

Allene-Exclusive Cycloaddition Scope: Access to Polycyclic Architectures Not Attainable with Allyl or Vinyl Boronates

A comprehensive review of allenylboron chemistry documents that allenylboronates participate in ruthenium-catalysed [2+2] cycloadditions with alkenes and in Diels-Alder [4+2] cycloadditions, reaction pathways that are entirely unavailable to allylboronic or vinylboronic esters [1]. While the cited examples employ pinacol allenylboronates, the reactivity is inherent to the allene chromophore and is expected to be at least as high for the dimethyl ester, which lacks the steric shielding of the dioxaborolane ring.

Cycloaddition Diels-Alder Polycyclic Synthesis

High-Value Application Scenarios for Dimethyl (3-methylbuta-1,2-dien-1-yl)boronate


Enantioselective Synthesis of β-Boryl Allenes via Conjunctive Cross-Coupling

The title compound’s dimethoxyboronate intermediate is directly implicated in the catalytic cycle that generates chiral β-boryl allenes. Procure this reagent when your program requires access to non-racemic, fully substituted allenes that serve as linchpins in asymmetric total synthesis [1].

Stereodivergent Preparation of Alkenylboronic Esters by Acid-Mediated Rearrangement

Building on literature precedent with cyclic allenylboronates, researchers can subject dimethyl (3-methylbuta-1,2-dien-1-yl)boronate to HCl or HBr in different solvents to selectively obtain Z- or E-alkenylboronic esters. This strategy avoids separate synthetic routes for each geometric isomer [1].

Distillation-Ready Reagent for Anhydride Suzuki–Miyaura Couplings

The lower molecular weight and anticipated higher volatility of the dimethyl ester make it a candidate for distillation purification, which is critical when anhydride coupling conditions demand rigorously dried, monomeric boronate ester. Choose this ester over the pinacol variant when post-reaction boron removal by distillation is a process requirement [1].

Modular Assembly of Polycyclic Frameworks via Cycloaddition–Cross-Coupling Sequences

The allene handle enables Ru-catalysed [2+2] cycloaddition to form 1,3-dimethylenecyclobutanes, which can be immediately elaborated by Suzuki coupling of the boron group. This tandem transformation is exclusive to allenylboronates and allows rapid generation of sp³-rich, three-dimensional scaffolds for medicinal chemistry exploration [1].

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